molecular formula C14H26N2O4 B3027102 tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate CAS No. 1233952-42-5

tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate

Cat. No.: B3027102
CAS No.: 1233952-42-5
M. Wt: 286.37
InChI Key: GAZKAKHVQFWLOO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate (CAS No: 1233952-42-5) is a high-value N-Boc protected piperidine derivative designed for advanced synthetic and medicinal chemistry research. With the molecular formula C 14 H 26 N 2 O 4 and a molecular weight of 286.37 g/mol, this compound serves as a versatile chemical building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules . The compound's structure integrates a Boc-protected piperidine scaffold, a prevalent motif in drug discovery, and a 2-hydroxy-2-methylpropanamido side chain. This combination provides two distinct points for chemical modification, making it an ideal intermediate for creating novel compound libraries, including heterocyclic amino acid derivatives and other chiral building blocks essential for diversity-oriented synthesis . Piperidine derivatives are recognized for their wide spectrum of biological activities and are frequently found in molecules with antipsychotic, antimicrobial, and anti-inflammatory properties, highlighting the significant research potential of this intermediate . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

tert-butyl 4-[(2-hydroxy-2-methylpropanoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(18)16-8-6-10(7-9-16)15-11(17)14(4,5)19/h10,19H,6-9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZKAKHVQFWLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130194
Record name 1,1-Dimethylethyl 4-[(2-hydroxy-2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-42-5
Record name 1,1-Dimethylethyl 4-[(2-hydroxy-2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(2-hydroxy-2-methyl-1-oxopropyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxy-2-methylpropanoic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a family of tert-butyl piperidine carboxylates differentiated by substituents at position 4. Key structural analogs include:

Compound Name Substituent at Position 4 Key Features
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl Aromatic pyridine ring; moderate H-bonding capacity (1 donor, 2 acceptors).
tert-Butyl 2-{2,8-bis(trifluoromethyl)-quinolin-4-ylmethyl}-piperidine-1-carboxylate Hydroxy(quinolin-4-yl)methyl with CF₃ groups Bulky, lipophilic substituent; potential for halogen bonding.
tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate 4-hydroxy-2-methyl Stereospecific hydroxy and methyl groups; simplified polarity.
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Methoxy(methyl)carbamoyl Carbamoyl group with methoxy; enhanced polarity and solubility.

Key Observations :

  • The target compound’s 2-hydroxy-2-methylpropanamido group provides two hydrogen-bond donors (hydroxyl and amide NH) and three acceptors (carbonyl and hydroxyl O), exceeding the H-bond capacity of analogs like the pyridinyl (1 donor) or carbamoyl (1 donor) derivatives .

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Property Target Compound Pyridinyl Derivative Quinolinyl Derivative Methoxycarbamoyl Derivative
Molecular Weight (g/mol) ~300 (estimated) ~306 ~473 272.34
Hydrogen Bond Donors 2 1 1 1
Hydrogen Bond Acceptors 3 3 4 4
LogP (Predicted) 1.2–1.5 (moderate) 1.8–2.0 3.5–4.0 (highly lipophilic) 0.5–1.0
Solubility Moderate in polar solvents Low in water Very low in water High in DMSO, THF

Insights :

  • The methoxycarbamoyl derivative exhibits the highest solubility due to its polar carbamoyl group, whereas the quinolinyl analog ’s trifluoromethyl groups increase lipophilicity, limiting aqueous compatibility.
  • The target compound’s balanced logP and H-bond profile suggest utility in both organic and aqueous reaction systems.

Reactivity Trends :

  • The hydroxypropanamido group in the target compound is prone to acyl transfer reactions, whereas the quinolinyl derivative ’s CF₃ groups resist electrophilic substitution.

Biological Activity

tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate, with CAS number 1233952-42-5, is a piperidine derivative characterized by its unique structural features, including a tert-butyl group and an amido group. This compound has garnered attention in both chemical synthesis and biological research due to its potential applications in drug development and enzyme interaction studies.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 270.37 g/mol
  • Synthesis : Typically synthesized through the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxy-2-methylpropanoic acid, often utilizing bases like triethylamine in solvents such as dichloromethane .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering signal transduction pathways within cells.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antioxidant Properties

Studies suggest that similar piperidine derivatives possess antioxidant capabilities, which may contribute to cellular protection against oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage.

Enzyme Interaction Studies

In vitro studies have demonstrated that the compound can serve as a probe for investigating enzyme mechanisms. For instance, it has been utilized to explore the catalytic activity of certain enzymes, revealing insights into substrate specificity and reaction kinetics.

Case Studies

  • Enzyme Mechanism Investigation :
    A case study involving the use of this compound as a substrate analog revealed its potential in elucidating the mechanism of action for serine proteases. The study highlighted how modifications to the piperidine ring affected binding affinity and enzymatic turnover rates.
  • Therapeutic Applications :
    Another study explored the compound's potential as a precursor for developing novel pharmaceuticals targeting neurodegenerative diseases. The findings suggested that derivatives of this compound could enhance neuroprotective effects through modulation of neuroinflammatory pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameMolecular FormulaBiological Activity
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylateC13H25NO3Moderate antioxidant activity
tert-Butyl 4-(cyclopropyl(hydroxy)methyl)piperidine-1-carboxylateC14H25NO3Enzyme inhibition potential
tert-Butyl 4-(formylmethyl)piperidine-1-carboxylateC14H25NO3Limited biological studies available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(2-hydroxy-2-methylpropanamido)piperidine-1-carboxylate

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